Cas no 125187-55-5 (Benzeneacetic acid, a-hydroxy-,(5S,5aS,7aR,13S,13aS,15aR)-5,5a,13,13a-tetrahydro-7,15-dioxo-8H,16H-7a,15a-epitetrathio-7H,15H-bisoxepino[3',4':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-5,13-diylester, (aR,a'R)- (9CI))

Benzeneacetic acid, a-hydroxy-,(5S,5aS,7aR,13S,13aS,15aR)-5,5a,13,13a-tetrahydro-7,15-dioxo-8H,16H-7a,15a-epitetrathio-7H,15H-bisoxepino[3',4':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-5,13-diylester, (aR,a'R)- (9CI) structure
125187-55-5 structure
Nome del prodotto:Benzeneacetic acid, a-hydroxy-,(5S,5aS,7aR,13S,13aS,15aR)-5,5a,13,13a-tetrahydro-7,15-dioxo-8H,16H-7a,15a-epitetrathio-7H,15H-bisoxepino[3',4':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-5,13-diylester, (aR,a'R)- (9CI)
Numero CAS:125187-55-5
MF:C34H28N2O10S4
MW:752.853524208069
CID:177806
PubChem ID:3083047

Benzeneacetic acid, a-hydroxy-,(5S,5aS,7aR,13S,13aS,15aR)-5,5a,13,13a-tetrahydro-7,15-dioxo-8H,16H-7a,15a-epitetrathio-7H,15H-bisoxepino[3',4':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-5,13-diylester, (aR,a'R)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneacetic acid, a-hydroxy-,(5S,5aS,7aR,13S,13aS,15aR)-5,5a,13,13a-tetrahydro-7,15-dioxo-8H,16H-7a,15a-epitetrathio-7H,15H-bisoxepino[3',4':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-5,13-diylester, (aR,a'R)- (9CI)
    • Benzeneacetic acid, a-hydroxy-,(5S,5aS,7aR,13S,13aS,15aR)-5,5a,13,13a-tetrahydro-7,15-dioxo-8H,16H-7a,15a-epitetrathio-7H,15H
    • Benzeneacetic acid, a-hydroxy-,(5S,5aS,7aR,13S,13aS,15aR)-5,5a,13,13a-tetrahydro-7,15-dioxo-8H,16H-7a,15a-epitetrathio-7H,15H-bisoxepino[3',4':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-5,13-diylester, (aR,a'
    • Benzeneacetic acid, a-hydroxy-,(5S,5aS,7aR,13S,13aS,15aR)-5,5a,13,13a-tetrahydro-7,15-dioxo-8H...
    • Emethallicin C
    • (-)-Emethallicin C
    • Benzeneacetic acid, alpha-hydroxy-, (5S,5aS,7aR,12S,12aS,14aR)-5,5a,13,13a-tetrahydro-7,15-dioxo-8H,16H-7a,15a-epitetrathio-7H,15H-bisoxepino(3',4':4,5)pyrrolo(1,2-a:1',2'-d)pyrazine-5,13-diyl ester, (alphaR,alpha'R)-
    • Benzeneacetic acid, alpha-hydroxy-, 5,5a,13,13a-tetrahydro-7,15-dioxo-8H,16H-7a,15a-epitetrathio-7H,15H-bisoxepino(3',4':4,5)pyrrolo(1,2-a:1',2'-d)pyrazine-5,13-diyl ester, (5S-(5alpha(
    • 7aβ,15aβ-Epitetrathio-5,5aα,7a,8,8a,13aα,16,16a-octahydro-5α,13-bis[(R)-hydroxyphenylacetoxy]-1H,7H-bisoxepino[3'',4'':4,5:4''',5''':4',5']dipyrrolo[1,2-a:1',2'-d]pyrazine-7,15-dione
    • 7,15-Dioxo-5,5a,13,13a-tetrahydro-7H,8H,15H,16H-7a,15a-epitetrathiobisoxepino[3',4':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-5,13-diyl bis[hydroxy(phenyl)acetate]
    • Benzeneacetic acid, alpha-hydroxy-, 5,5a,13,13a-tetrahydro-7,15-dioxo-8H,16H-7a,15a-epitetrathio-7H,15H-bisoxepino(3',4':4,5)pyrrolo(1,2-a:1',2'-d)pyrazine-5,13-diyl ester, (5S-(5alpha(S*),5aalpha,7abeta,13alpha(S*),13aalpha,15abeta))-
    • 125187-55-5
    • DTXSID00925042
    • [16-(2-hydroxy-2-phenylacetyl)oxy-2,13-dioxo-8,19-dioxa-23,24,25,26-tetrathia-3,14-diazahexacyclo[10.10.4.01,14.03,12.04,10.015,21]hexacosa-6,9,17,20-tetraen-5-yl] 2-hydroxy-2-phenylacetate
    • Inchi: InChI=1S/C34H28N2O10S4/c37-27(19-7-3-1-4-8-19)29(39)45-23-11-13-43-17-21-15-33-32(42)36-26-22(16-34(36,48-50-49-47-33)31(41)35(33)25(21)23)18-44-14-12-24(26)46-30(40)28(38)20-9-5-2-6-10-20/h1-14,17-18,23-28,37-38H,15-16H2
    • Chiave InChI: DEIRUUOMXKDMID-UHFFFAOYSA-N
    • Sorrisi: C1C=CC(C(C(OC2C=COC=C3C2N2C(=O)C45SSSSC2(C(N4C2C(OC(C(C4C=CC=CC=4)O)=O)C=COC=C2C5)=O)C3)=O)O)=CC=1

Proprietà calcolate

  • Massa esatta: 752.062678
  • Massa monoisotopica: 752.062678
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 14
  • Conta atomi pesanti: 50
  • Conta legami ruotabili: 8
  • Complessità: 1430
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 8
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Superficie polare topologica: 253
  • XLogP3: 2.2
  • Conta Tautomer: niente

Proprietà sperimentali

  • Densità: 1.69
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.803

Benzeneacetic acid, a-hydroxy-,(5S,5aS,7aR,13S,13aS,15aR)-5,5a,13,13a-tetrahydro-7,15-dioxo-8H,16H-7a,15a-epitetrathio-7H,15H-bisoxepino[3',4':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-5,13-diylester, (aR,a'R)- (9CI) Letteratura correlata

Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd